alpha-Zearalenol

Estrogen receptor transactivation Reporter gene assay Endocrine disruption

Endocrine disruption screening demands a high-potency positive control to ensure assay sensitivity and cross-study reproducibility. α-Zearalenol (α-ZOL) addresses this need as the most potent estrogenic metabolite of zearalenone. • ~70-fold greater ERα transcriptional activation than zearalenone (EC50: 0.022 nM vs. 1.55 nM), approaching 17β-estradiol potency (EC50: 0.015 nM). • ~11-fold higher ERα binding affinity (IC50: 21.79 nM vs. 240.4 nM for ZEN), ensuring robust signal at low concentrations. • Highest MCF-7 proliferative effect among all zearalenone derivatives (PE=2.6; RPP=7)-the preferred reference for E-screen and tamoxifen antagonism assays. Supplied as ≥98% HPLC powder with full Certificate of Analysis. In stock for immediate global dispatch.

Molecular Formula C18H24O5
Molecular Weight 320.4 g/mol
CAS No. 36455-71-7
Cat. No. B1233749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Zearalenol
CAS36455-71-7
Synonyms(-)-beta-zearalenol
(3R,7R,11E)-7,14,16-trihydroxy-3-methyl-3,4,5,6,7,8,9,10-octahydro-1H-2-benzoxacyclotetradecin-1-one
1H-2-benzoxacyclotetradecin-1-one, 3,4,5,6,7,8,9,10-octahydro-7,14,16-trihydroxy-3-methyl-, (3S,7R,11E)-
3,4,5,6,7,8,9,10-octahydro-7,14,16-trihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one
alpha-zearalenol
alpha-zearalenol, (cis)-isomer
beta-trans-zearalenol
beta-zearalenol
zearalenol
Molecular FormulaC18H24O5
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC1CCCC(CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1)O
InChIInChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,14,19-21H,2,4-6,8-9H2,1H3/b7-3+/t12-,14+/m0/s1
InChIKeyFPQFYIAXQDXNOR-QDKLYSGJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Zearalenol (CAS 36455-71-7): A High-Potency Mycoestrogen for Estrogen Receptor and Endocrine Disruption Research


Alpha-Zearalenol (α-ZOL; CAS 36455-71-7) is a non-steroidal resorcylic acid lactone mycotoxin and the principal reduced phase I hepatic metabolite of zearalenone (ZEN) produced by Fusarium fungi [1]. α-ZOL binds to and activates both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), functioning as a potent xenoestrogen with significantly higher estrogenic activity than its parent compound ZEN and its stereoisomer β-zearalenol (β-ZOL) [2]. Its high ER binding affinity and transcriptional activation potency make it a critical reference compound for endocrine disruption research, mycotoxin toxicology studies, and estrogen receptor pharmacology screening programs.

Why Alpha-Zearalenol Cannot Be Substituted with Zearalenone or Beta-Zearalenol in Estrogenic Activity Studies


The estrogenic potency, receptor binding affinity, and biological effects of zearalenone derivatives differ by orders of magnitude despite their structural similarity. α-ZOL exhibits approximately 11-fold higher binding affinity for human ERα than ZEN (IC50: 21.79 nM vs. 240.4 nM) and is ~70 times more potent than ZEN in estrogenic transcriptional activation assays [1]. Furthermore, α-ZOL demonstrates markedly higher proliferative effects in MCF-7 cells (PE = 2.6; RPP = 7) compared to other zearalenone derivatives [2]. In contrast, β-ZOL consistently ranks as the least potent estrogen among these derivatives [3]. Generic substitution among these compounds without accounting for these potency differentials would introduce substantial quantitative error in experimental dose-response relationships, invalidate cross-study comparisons, and compromise the accuracy of risk assessment models.

Alpha-Zearalenol Comparative Evidence Guide: Quantified Differentiation from Structural Analogs


Estrogenic Transcriptional Activation Potency: α-ZOL vs. ZEN vs. β-ZOL (hERα Reporter Gene Assay)

In a reporter gene assay incorporating human estrogen receptor alpha (hERα), α-ZOL exhibited the strongest estrogenic potency among zearalenone derivatives tested, with an EC50 of 0.022 ± 0.001 nM. This potency approaches that of the endogenous ligand 17β-estradiol (EC50 0.015 ± 0.002 nM). ZEN was approximately 70 times less potent than α-ZOL, and ZEN was twice as potent as β-ZOL [1].

Estrogen receptor transactivation Reporter gene assay Endocrine disruption

Human Estrogen Receptor Binding Affinity: α-ZOL vs. ZEN (ERα and ERβ)

In competitive radioligand receptor binding assays, α-ZOL (referred to as zeranol/ZOL in the source) displayed substantially higher binding affinity for both human ERα and ERβ compared to ZEN. For human ERα, the IC50 values were 21.79 nM for α-ZOL versus 240.4 nM for ZEN, representing an approximately 11-fold higher affinity. For human ERβ, the IC50 values were 42.76 nM for α-ZOL versus 165.7 nM for ZEN, representing an approximately 3.9-fold higher affinity [1].

Receptor binding affinity ERα ERβ Radioligand binding

Cellular Proliferation Potency in MCF-7 Breast Cancer Cells: α-ZOL vs. Other Zearalenone Derivatives

In the E-screen assay using estrogen receptor-positive MCF-7 human breast cancer cells, α-ZOL was the only zearalenone derivative that induced a significantly higher proliferative effect compared to other tested mycotoxins. α-ZOL produced a proliferative effect (PE) of 2.6 and a relative proliferative potency (RPP) of 7, whereas all other mycotoxins tested (ZEA, β-ZOL, α-ZAL, β-ZAL) showed similar estrogenic parameters without this exceptional proliferative enhancement [1]. In contrast, β-ZOL required a statistically higher EC50 of 5.2 × 10⁻³ μM to induce 50% cellular proliferation, indicating substantially lower potency [1].

E-screen assay MCF-7 proliferation Relative proliferative potency

Antiandrogenic Activity: α-ZOL vs. β-ZAL and β-ZOL (hAR Antagonism)

Beyond its estrogenic activity, α-ZOL demonstrates the highest antiandrogenic potential among tested resorcylic acid lactones. In a yeast bioassay assessing inhibition of 17β-testosterone-induced hAR transcriptional activity, α-ZOL exhibited an IC50 of 6.2 μM, compared to 11.5 μM for β-ZAL and 15.2 μM for β-ZOL. The relative antiandrogenic potency (RAAP) values, normalized to flutamide (100%), were 220% for α-ZOL, 119% for β-ZAL, and 89.8% for β-ZOL [1].

Antiandrogenic activity Androgen receptor Yeast bioassay

Interspecies Estrogen Receptor Binding Affinity: α-ZOL in Pig vs. Rat vs. Chicken

The relative binding affinity of α-ZOL for uterine and oviduct estrogen receptors varies significantly across species, with implications for species-specific toxicological susceptibility. α-ZOL exhibited greater binding affinity than both ZEN and β-ZOL in all three species tested (pig, rat, chicken). Notably, the relative binding affinity of α-ZOL was greater in pig than in rat and significantly greater than in chicken [1].

Species-specific binding Uterine estrogen receptor Comparative endocrinology

In Vivo Oral Bioavailability and Toxicokinetics: α-ZOL vs. β-ZOL vs. ZEN in Pigs

In a crossover pig trial comparing absolute oral bioavailability, α-ZOL demonstrated high oral bioavailability following oral administration, with extensive first-pass glucuronidation. The study determined that all administered compounds (ZEN, α-ZOL, β-ZOL, ZEN14G, ZEN14S) exhibited high oral bioavailability and contributed to overall systemic toxicity. Notably, the masked forms (ZEN14G and ZEN14S) undergo complete presystemic hydrolysis to ZEN [1]. α-ZOL and its masked form α-ZOL-14G have much higher oestrogenic activity than ZEN, and α-ZOL undergoes hydroxylation, dehydrogenation, and glucuronidation as major metabolic pathways [2].

Toxicokinetics Oral bioavailability First-pass metabolism Pig model

Alpha-Zearalenol Procurement Scenarios: Research and Industrial Applications Supported by Quantitative Evidence


High-Sensitivity Endocrine Disruption Screening and Reporter Gene Assays

α-ZOL is optimally suited as a high-potency positive control compound for endocrine disruption screening programs requiring maximum assay sensitivity. With an EC50 of 0.022 ± 0.001 nM in hERα-dependent reporter gene assays—approximately 70 times more potent than ZEN [1]—α-ZOL enables detection of weak estrogenic compounds at lower concentrations and provides a robust benchmark for calibrating assay sensitivity across laboratories. Its potency approaching that of 17β-estradiol (EC50 0.015 ± 0.002 nM) makes it a cost-effective non-steroidal alternative for high-throughput ER transactivation screening [1].

Mycotoxin Toxicokinetic Studies and Species-Specific Risk Assessment

Given its high oral bioavailability in pigs and substantially higher estrogenic activity than ZEN [1], α-ZOL is an essential analytical reference standard for toxicokinetic studies investigating zearalenone metabolism and systemic exposure. The species-specific differences in α-ZOL hepatic biotransformation—with pig microsomes producing the highest amounts of α-ZOL (Vmax = 795.8 ± 122.7 pmol/mg/min) [2]—necessitate its inclusion as a calibration standard in LC-MS/MS methods for mycotoxin residue analysis in animal tissues and feed, particularly for porcine exposure assessment where bioactivation to α-ZOL explains heightened species sensitivity [3].

Dual-Mechanism Endocrine Pharmacology Research (ER Agonism + AR Antagonism)

α-ZOL is uniquely positioned for research investigating compounds with combined estrogenic and antiandrogenic activity. With the highest antiandrogenic potential among resorcylic acid lactones (hAR antagonism IC50 = 6.2 μM; RAAP = 220% relative to flutamide) [1] and potent ERα agonism (EC50 = 0.022 nM) [2], α-ZOL serves as a dual-activity reference compound for mechanistic studies of endocrine crosstalk, androgen-estrogen receptor interplay, and development of screening panels for complex endocrine disruptor mixtures.

Estrogen-Dependent Cancer Cell Proliferation Studies (MCF-7 E-Screen)

α-ZOL is the preferred positive control for E-screen assays in MCF-7 breast cancer cells due to its uniquely high proliferative effect (PE = 2.6; RPP = 7) that distinguishes it from all other zearalenone derivatives [1]. This exceptional proliferative potency makes α-ZOL a critical reference for studies investigating estrogen-dependent cell proliferation, tamoxifen antagonism experiments requiring robust estrogenic stimulation, and comparative evaluations of phytoestrogen and xenoestrogen potency in hormone-responsive cancer models [1].

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